![molecular formula C19H24ClNO4S B2376736 N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide CAS No. 1788849-48-8](/img/structure/B2376736.png)
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide
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Description
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, commonly known as MLN8054, is a small molecule inhibitor that targets the protein Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in regulating cell division, and its overexpression has been observed in various types of cancer. MLN8054 has been extensively studied for its potential as an anti-cancer agent.
Scientific Research Applications
Estrogenic and Proestrogenic Properties
- Methoxychlor, a compound related to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, has been studied for its estrogenic and proestrogenic properties. In vitro assays have demonstrated the estrogenic activity of metabolites of methoxychlor and its contaminants, indicating their potential impact on endocrine functions (Bulger, Feil, & Kupfer, 1985).
Chemical Synthesis and Reactions
- Research has been conducted on the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal to produce various heterocyclic compounds. This process is important for the synthesis of isoflavones and other N,O- and N,N-heterocycles (Moskvina, Shilin, & Khilya, 2015).
Molecular Docking and Crystallography
- Docking studies and crystal structure analysis have been performed on tetrazole derivatives related to the chemical structure of interest. These studies are crucial in understanding molecular interactions, particularly in the development of COX-2 inhibitors (Al-Hourani et al., 2015).
Environmental and Health Implications
- The reductive dechlorination of Methoxychlor, a structurally related compound, by human intestinal bacterium Eubacterium limosum has been studied. This process is significant for understanding the metabolic fate of certain environmental contaminants in the human gut (Yim et al., 2008).
Endocrine Disruption
- Early postnatal exposure to Methoxychlor, a compound structurally similar to N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide, has been linked to inhibiting folliculogenesis and stimulating anti-Mullerian hormone production in rats, indicating potential endocrine-disrupting effects (Uzumcu et al., 2006).
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-2-(4-methoxyphenyl)ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO4S/c1-19(25-3,16-5-4-6-17(20)13-16)14-21-26(22,23)12-11-15-7-9-18(24-2)10-8-15/h4-10,13,21H,11-12,14H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULMCBXAJFBVTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)CCC1=CC=C(C=C1)OC)(C2=CC(=CC=C2)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-chlorophenyl)-2-methoxypropyl)-2-(4-methoxyphenyl)ethanesulfonamide |
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